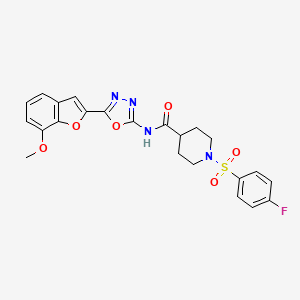

1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O6S/c1-32-18-4-2-3-15-13-19(33-20(15)18)22-26-27-23(34-22)25-21(29)14-9-11-28(12-10-14)35(30,31)17-7-5-16(24)6-8-17/h2-8,13-14H,9-12H2,1H3,(H,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRPZRGPTQQSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its potential biological activity. This compound features a complex structure comprising a sulfonamide moiety, an oxadiazole ring, and a methoxybenzofuran substituent, which may contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be represented as follows:

Key Functional Groups:

- Sulfonamide Group: Known for antibacterial and anti-inflammatory properties.

- Oxadiazole Ring: Associated with diverse biological activities including anticancer and antimicrobial effects.

- Methoxybenzofuran Moiety: Enhances the compound's interaction with biological targets.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity, making this compound a candidate for further investigation in this area .

Anticancer Activity

Research involving oxadiazole derivatives indicates that they may possess anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation. In vitro studies have shown that oxadiazole-containing compounds can induce apoptosis in cancer cells .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer progression. For instance, studies on related compounds have shown that they can inhibit cyclooxygenase (COX) enzymes and other targets relevant to inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibitory effects, suggesting that our compound may also demonstrate similar activity .

Study 2: Anticancer Activity in Breast Cancer Models

In vitro testing on breast cancer cell lines demonstrated that oxadiazole derivatives could inhibit cell growth and induce apoptosis. The mechanism was linked to the modulation of MAPK pathways. Given the structural similarities, it is hypothesized that our compound may exhibit comparable anticancer effects .

Research Findings Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of sulfonamide-linked piperidine/oxadiazole derivatives. Below is a comparison with structurally analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.